tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate
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Overview
Description
tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate: is a compound that features a bicyclo[1.1.1]pentane (BCP) core, which is known for its unique three-dimensional structure and stability. The BCP motif has gained significant interest in various fields, including materials science and drug discovery, due to its ability to enhance the properties of molecules, such as solubility, potency, and metabolic stability .
Preparation Methods
The synthesis of tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate typically involves the construction of the BCP core followed by the introduction of the sulfonyl and acetate groups. Two practical and scalable methods for constructing the BCP framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This method involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.
Chemical Reactions Analysis
tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction yield .
Scientific Research Applications
tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate involves its interaction with specific molecular targets and pathways. The BCP core enhances the three-dimensional character and saturation of the compound, which can improve its binding affinity to target proteins and enzymes. This bioisosteric replacement strategy can lead to increased solubility, potency, and metabolic stability, thereby enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate can be compared with other similar compounds, such as:
Cubanes: These compounds also feature a unique three-dimensional structure but differ in their chemical reactivity and stability.
Higher Bicycloalkanes: These compounds have larger ring systems and different physical and chemical properties compared to BCP derivatives.
The uniqueness of this compound lies in its ability to enhance the properties of molecules through bioisosteric replacement, making it a valuable tool in drug discovery and materials science .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate can be achieved through a multi-step process involving the protection of the sulfonyl group, alkylation of the bicyclic ring, and esterification of the resulting carboxylic acid.", "Starting Materials": [ "Bicyclo[1.1.1]pentane-1-sulfonyl chloride", "tert-Butyl acetate", "Sodium hydride", "Bromomethane", "Diethyl ether", "Methanol", "Concentrated sulfuric acid", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Step 1: Protection of the sulfonyl group", "Bicyclo[1.1.1]pentane-1-sulfonyl chloride is dissolved in diethyl ether and added dropwise to a solution of sodium hydride in diethyl ether. The resulting mixture is stirred at room temperature for 30 minutes. The solution is then filtered and the filtrate is added to a solution of tert-butyl acetate in diethyl ether. The mixture is stirred at room temperature for 2 hours, and the organic layer is separated and washed with water.", "Step 2: Alkylation of the bicyclic ring", "The protected sulfonyl compound is dissolved in dry methanol and cooled to 0°C. Bromomethane is added dropwise to the solution, and the mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic layer is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure.", "Step 3: Esterification of the carboxylic acid", "The resulting carboxylic acid is dissolved in dry methanol, and concentrated sulfuric acid is added dropwise to the solution. The mixture is stirred at room temperature for 30 minutes, and then poured into a solution of sodium bicarbonate in water. The resulting mixture is extracted with diethyl ether, and the organic layer is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to yield tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate." ] } | |
CAS No. |
2680528-19-0 |
Molecular Formula |
C11H18O4S |
Molecular Weight |
246.3 |
Purity |
95 |
Origin of Product |
United States |
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